molecular formula C12H17NO4 B14808883 2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide

2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide

Cat. No.: B14808883
M. Wt: 239.27 g/mol
InChI Key: HYJGCVRXJCAXMS-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxyphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide typically involves the reaction of 4-ethoxyphenol with chloroacetyl chloride to form 2-(4-ethoxyphenoxy)acetyl chloride. This intermediate is then reacted with N-methoxy-N-methylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenoxy)-N-methoxy-N-methylacetamide
  • 2-(4-ethoxyphenoxy)-N-ethoxy-N-methylacetamide
  • 2-(4-ethoxyphenoxy)-N-methoxy-N-ethylacetamide

Uniqueness

2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)-N-methoxy-N-methylacetamide

InChI

InChI=1S/C12H17NO4/c1-4-16-10-5-7-11(8-6-10)17-9-12(14)13(2)15-3/h5-8H,4,9H2,1-3H3

InChI Key

HYJGCVRXJCAXMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N(C)OC

Origin of Product

United States

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